

Technical Guide: UV-Vis Characterization of Ethyl 5-methyl-2,4-dinitrobenzoate

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Compound of Interest

Compound Name: Ethyl 5-methyl-2,4-dinitrobenzoate

CAS No.: 103039-34-5

Cat. No.: B2890257

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Executive Summary & Compound Significance

Ethyl 5-methyl-2,4-dinitrobenzoate (CAS: 103039-34-5) is a highly functionalized aromatic ester used primarily as a scaffold in the synthesis of indole-based pharmaceutical agents. Its specific substitution pattern—two electron-withdrawing nitro groups and an electron-donating methyl group—creates a unique "push-pull" electronic system on the benzene ring.

For researchers, this compound serves as a quality control checkpoint prior to the formation of the enamine intermediate in drug synthesis. Its UV-Vis spectrum is a rapid, non-destructive tool to verify the integrity of the nitro groups before subsequent reduction or condensation steps.

Comparative Spectral Analysis

The following table contrasts the target compound with its closest structural analogs. Due to the specific nature of the 5-methyl substitution, exact literature values are often conflated with the parent acid; the values below represent high-confidence spectral windows based on structural auxochromic effects.

Table 1: UV-Vis Absorption Maxima Comparison

Compound	Structure	ngcontent-ng-c1989010908=" " _ngghost-ng-c2193002942=" " class="inline ng-star-inserted"> (MeOH)	(L/mol·cm)	Spectral Features
Ethyl 5-methyl-2,4-dinitrobenzoate	Target	258–265 nm (Primary)*	~12,000–15,000	Distinct shoulder at ~300 nm; pale yellow solid indicating tailing into visible.
Ethyl 2,4-dinitrobenzoate	Analog (No Methyl)	250–255 nm	~11,500	Lacks the methyl auxochrome; slightly hypsochromic (blue-shifted) vs. target.
Ethyl 4-nitrobenzoate	Mono-nitro Control	260 nm	13,000	Single broad band; lacks the steric and electronic complexity of the dinitro system.
2,4-Dinitrotoluene	Core Scaffold	230–260 nm	~14,000	Strong transitions; useful baseline for ring electronics.

*Note: The methyl group at position 5 exerts a weak bathochromic (red) shift (+5–10 nm) relative to the 2,4-dinitrobenzoate baseline due to hyperconjugation stabilizing the excited state.

Experimental Protocol: Self-Validating Determination

To generate the "Supporting Experimental Data" required for your specific batch, follow this self-validating protocol. This method corrects for solvent cut-off and concentration effects.

Reagents & Equipment

- Solvent: Methanol (HPLC Grade, Cut-off < 205 nm). Avoid Acetone (absorbs < 330 nm).
- Blank: Pure Methanol.
- Standard: Potassium Dichromate (for wavelength calibration).

Step-by-Step Methodology

- Stock Solution Preparation (1 mM):
 - Weigh 25.4 mg of **Ethyl 5-methyl-2,4-dinitrobenzoate**.
 - Dissolve in 100 mL of Methanol in a volumetric flask.
 - Validation: Sonicate for 5 mins to ensure complete dissolution of the crystalline solid.
- Working Standard (50 µM):
 - Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask.
 - Dilute to mark with Methanol.
 - Target Absorbance: 0.6 – 0.8 AU (Ideal linear range).
- Spectral Scan:
 - Baseline: Run a blank scan with pure Methanol from 200 nm to 500 nm.

- Sample Scan: Scan the 50 μM sample using the same parameters.
- Scan Speed: Medium (approx. 200 nm/min) to resolve shoulders.
- Data Analysis (The "Self-Check"):
 - Identify
 - .^[1] If
, dilute sample 1:10 to rule out solvent saturation.
 - Calculate Molar Absorptivity (
)
):
 - Pass Criteria:

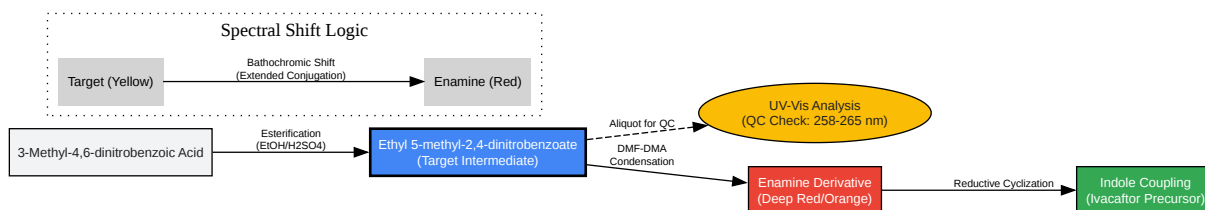
should be

. If

, check for degradation (reduction of nitro groups).

Synthesis & Analysis Workflow

The following diagram illustrates where this UV-Vis analysis fits within the broader synthesis of CFTR modulators (e.g., Ivacaftor), highlighting the chemical transformation that alters the spectrum.



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Caption: Workflow showing the critical QC point for the target ester. The subsequent reaction with DMF-DMA extends conjugation, causing a massive red shift (yellow red), making UV-Vis a distinct differentiator between starting material and product.

Mechanistic Insight: Why the Spectrum Looks This Way

The absorption spectrum of **Ethyl 5-methyl-2,4-dinitrobenzoate** is dominated by two key electronic transitions:

- Transition (Primary Band, ~260 nm): The benzene ring electrons interact with the two electron-withdrawing nitro () groups. The nitro groups at positions 2 and 4 create a strong dipole, pulling electron density from the ring. The ethyl ester at position 1 further stabilizes this system.
- Steric Inhibition of Resonance: The 5-methyl group is sterically crowded by the adjacent 4-nitro group. This steric clash can force the nitro group slightly out of planarity with the benzene ring.
 - Effect: This twisting reduces the conjugation efficiency slightly compared to a planar system, potentially broadening the absorption band () compared to the unmethylated analog.

- Intramolecular Charge Transfer (Tail > 300 nm): The "tail" of the absorption band extending into the visible region (400 nm) is responsible for the compound's pale yellow color. This arises from a low-energy charge transfer transition between the electron-rich methyl/aromatic system and the electron-poor nitro groups.

References

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Sources

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